molecular formula CH3FN2O2P+ B14693315 (Carbamoylamino)(fluoro)oxophosphanium CAS No. 23639-85-2

(Carbamoylamino)(fluoro)oxophosphanium

Cat. No.: B14693315
CAS No.: 23639-85-2
M. Wt: 125.019 g/mol
InChI Key: AJEPFMBKMCIIOY-UHFFFAOYSA-O
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Description

(Carbamoylamino)(fluoro)oxophosphanium is a unique chemical compound characterized by its distinct molecular structure, which includes a carbamoylamino group, a fluoro substituent, and an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Carbamoylamino)(fluoro)oxophosphanium typically involves the reaction of a phosphonamidic fluoride precursor with a carbamoylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reagents and conditions can vary, but common methods include:

    Reaction of Phosphonamidic Fluoride with Carbamoyl Chloride: This method involves the use of phosphonamidic fluoride and carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity.

    Direct Fluorination of Carbamoylamino Phosphonates: This approach involves the direct fluorination of carbamoylamino phosphonates using a fluorinating agent such as sulfur tetrafluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: (Carbamoylamino)(fluoro)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to lower oxidation state species, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions, often under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation Products: Higher oxidation state phosphonamidic derivatives.

    Reduction Products: Lower oxidation state phosphonamidic species.

    Substitution Products: Compounds with substituted nucleophiles replacing the fluoro group.

Scientific Research Applications

(Carbamoylamino)(fluoro)oxophosphanium has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity and ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with unique mechanisms of action.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (Carbamoylamino)(fluoro)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoro substituent can participate in halogen bonding and other non-covalent interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other molecular targets, leading to its observed effects.

Comparison with Similar Compounds

(Carbamoylamino)(fluoro)oxophosphanium can be compared with other similar compounds, such as:

    Phosphonamidic Fluoride: Similar in structure but lacks the carbamoylamino group, resulting in different reactivity and applications.

    Carbamoylamino Phosphonates:

    Fluorophosphonates: Contains the fluoro group but lacks the carbamoylamino group, resulting in distinct reactivity and applications.

Properties

CAS No.

23639-85-2

Molecular Formula

CH3FN2O2P+

Molecular Weight

125.019 g/mol

IUPAC Name

(carbamoylamino)-fluoro-oxophosphanium

InChI

InChI=1S/CH2FN2O2P/c2-7(6)4-1(3)5/h(H2-,3,4,5,6)/p+1

InChI Key

AJEPFMBKMCIIOY-UHFFFAOYSA-O

Canonical SMILES

C(=O)(N)N[P+](=O)F

Origin of Product

United States

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